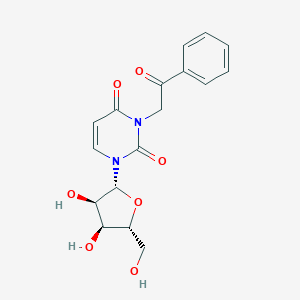

N(3)-Phenacyluridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N(3)-Phenacyluridine (PAU) is a modified nucleoside that has gained attention in scientific research due to its unique properties. PAU is an analog of uridine, which is a component of RNA. The modification of uridine with a phenacyl group at the N(3) position enhances the reactivity of the nucleoside and makes it a useful tool in various biochemical and physiological studies.

Mécanisme D'action

N(3)-Phenacyluridine's mechanism of action is based on its reactivity at the N(3) position. N(3)-Phenacyluridine can react with various nucleophiles, including proteins and RNA molecules. The phenacyl group can be activated by UV light, leading to the formation of a highly reactive carbene intermediate. This intermediate can react with nearby nucleophiles, allowing researchers to study protein-RNA interactions or modify RNA molecules.

Biochemical and Physiological Effects:

N(3)-Phenacyluridine's effects on biochemical and physiological processes are still being studied. However, it has been shown that N(3)-Phenacyluridine can be incorporated into RNA molecules without affecting RNA stability or function significantly. Additionally, N(3)-Phenacyluridine has been shown to be a potent inhibitor of RNA editing enzymes, making it a potential tool for studying RNA editing pathways.

Avantages Et Limitations Des Expériences En Laboratoire

N(3)-Phenacyluridine has several advantages as a tool for scientific research. N(3)-Phenacyluridine is relatively easy to synthesize, and it can be incorporated into RNA molecules without significantly affecting RNA stability or function. Additionally, N(3)-Phenacyluridine can be used to study protein-RNA interactions and RNA editing pathways. However, N(3)-Phenacyluridine's reactivity can be a limitation in some experiments, and its effects on physiological processes are still being studied.

Orientations Futures

Could include the development of new methods for incorporating N(3)-Phenacyluridine into RNA molecules, the study of N(3)-Phenacyluridine's effects on RNA structure and function, and the use of N(3)-Phenacyluridine in the development of new RNA-based therapeutics. Additionally, N(3)-Phenacyluridine could be used to study RNA degradation pathways and the regulation of RNA expression. Overall, N(3)-Phenacyluridine's potential applications in scientific research are vast, and its study could lead to new insights into RNA biology.

Méthodes De Synthèse

N(3)-Phenacyluridine can be synthesized by reacting uridine with phenacyl bromide in the presence of a base such as potassium carbonate. The reaction occurs at the N(3) position of uridine, resulting in the formation of N(3)-Phenacyluridine. The synthesis of N(3)-Phenacyluridine is relatively straightforward and can be done using standard laboratory techniques.

Applications De Recherche Scientifique

N(3)-Phenacyluridine has been used in various scientific research applications due to its unique properties. N(3)-Phenacyluridine can be incorporated into RNA molecules, allowing researchers to study RNA structure and function. N(3)-Phenacyluridine can also be used as a photoaffinity label to study protein-RNA interactions. Additionally, N(3)-Phenacyluridine can be used as a tool to study RNA editing and splicing, as well as RNA degradation pathways.

Propriétés

Numéro CAS |

144405-50-5 |

|---|---|

Nom du produit |

N(3)-Phenacyluridine |

Formule moléculaire |

C17H18N2O7 |

Poids moléculaire |

362.3 g/mol |

Nom IUPAC |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-phenacylpyrimidine-2,4-dione |

InChI |

InChI=1S/C17H18N2O7/c20-9-12-14(23)15(24)16(26-12)18-7-6-13(22)19(17(18)25)8-11(21)10-4-2-1-3-5-10/h1-7,12,14-16,20,23-24H,8-9H2/t12-,14-,15-,16-/m1/s1 |

Clé InChI |

ABVJRGKUSBWHJY-DTZQCDIJSA-N |

SMILES isomérique |

C1=CC=C(C=C1)C(=O)CN2C(=O)C=CN(C2=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

SMILES |

C1=CC=C(C=C1)C(=O)CN2C(=O)C=CN(C2=O)C3C(C(C(O3)CO)O)O |

SMILES canonique |

C1=CC=C(C=C1)C(=O)CN2C(=O)C=CN(C2=O)C3C(C(C(O3)CO)O)O |

Synonymes |

N(3)-phenacyluridine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,4S)-3,4-bis[(3-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B134697.png)

![1-Methylimidazo[4,5-b][1,5]naphthyridin-2-amine](/img/structure/B134704.png)

![2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B134714.png)

![2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester](/img/structure/B134722.png)

![1,3-Dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B134730.png)